molecular formula C8H9N3O B052202 (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS No. 120321-72-4

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No.: B052202
CAS No.: 120321-72-4
M. Wt: 163.18 g/mol
InChI Key: HVLCKOBNGNRDPT-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol is a high-value, multifunctional benzotriazole derivative designed for advanced chemical synthesis and drug discovery research. Its core structure combines a methyl-substituted benzotriazole heterocycle with a hydroxymethyl functional group, creating a versatile scaffold for medicinal chemistry and materials science. The benzotriazole moiety is a well-known pharmacophore and a superior leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the construction of complex biaryl and aryl amine structures. Concurrently, the primary alcohol group serves as a flexible handle for further synthetic elaboration; it can be readily oxidized to the corresponding aldehyde, esterified, or converted to other valuable functionalities like halides or amines. This compound is particularly significant in the design and synthesis of potential therapeutic agents, including kinase inhibitors, antiviral compounds, and other small-molecule modulators of biological targets where the planar, aromatic benzotriazole system can engage in critical pi-stacking and hydrogen-bonding interactions within enzyme active sites. Furthermore, it finds application in the development of advanced materials, such as ligands for metal-organic frameworks (MOFs) and photoactive polymers. Supplied with high purity and lot-specific analytical data, this chemical is an essential reagent for researchers aiming to accelerate innovation in synthetic methodology and the development of novel bioactive molecules.

Properties

IUPAC Name

(1-methylbenzotriazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-8-3-2-6(5-12)4-7(8)9-10-11/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLCKOBNGNRDPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380179
Record name (1-Methyl-1H-benzotriazol-5-yl)methanol
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120321-72-4
Record name 1-Methyl-1H-benzotriazole-5-methanol
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Record name (1-Methyl-1H-benzotriazol-5-yl)methanol
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Record name (1-methyl-1H-1,2,3-benzotriazol-5-yl)methanol
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Preparation Methods

Regioselective Methylation of the Triazole Ring

Introducing the methyl group at the 1-position of benzotriazole requires careful control to avoid N-isomerization or quaternization. A patent detailing the synthesis of 1-methyl-1,2,4-triazole derivatives provides a transferable methodology . In this process, 1,2,4-triazole was methylated using chloromethane in the presence of potassium hydroxide (KOH) and ethanol under reflux conditions. While this example pertains to a different triazole isomer, analogous conditions could be applied to benzo[d] triazole systems.

Proposed Methylation Protocol for Benzotriazole

  • Substrate : 1H-Benzo[d] triazol-5-yl-methanol or its ester precursor.

  • Methylating Agent : Chloromethane (gas or solution).

  • Base : KOH or another strong alkali to deprotonate the triazole nitrogen.

  • Solvent : Ethanol or THF.

  • Conditions : Reflux at 60–80°C for 6–12 hours .

Challenges :

  • Regioselectivity : Ensuring methylation occurs exclusively at the 1-position rather than the 2- or 3-positions.

  • Compatibility : Protecting the hydroxymethyl group during methylation may necessitate temporary protection (e.g., as a silyl ether or ester).

Integrated Synthesis: Methylation Followed by Ester Reduction

A plausible two-step route to the target compound involves:

  • Methylation of Methyl 1H-Benzo[d] triazole-5-carboxylate :

    • React the ester with chloromethane and KOH in ethanol under reflux to yield methyl 1-methyl-1H-benzo[d] triazole-5-carboxylate.

  • Reduction to Alcohol :

    • Apply LiAlH₄ reduction as described in to convert the ester to the hydroxymethyl group.

Hypothetical Yield Estimate :

  • Methylation efficiency in analogous systems: ~70–85% .

  • Reduction yield: 81% .

  • Overall yield : ~57–69%.

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Challenges Yield Range
Ester Reduction LiAlH₄ reduction of methyl esterHigh yield (81%), simple conditionsRequires pre-methylated ester81%
Post-Reduction MethylationMethylation of alcohol derivativeModular approachLow regioselectivity, protection needed~50–70% (est.)
Direct Methylation Chloromethane/KOH methylationScalable, minimal byproductsAdaptation to benzotriazole unverified70–85% (est.)

Mechanistic and Practical Considerations

  • Regioselectivity in Methylation : The 1-position of benzotriazole is less sterically hindered than the 2- or 3-positions, favoring methylation there under kinetic control .

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Elevated temperatures (reflux) drive methylation but may increase side reactions like quaternization.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, such as aldehydes, carboxylic acids, alcohols, and amines .

Scientific Research Applications

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to exert its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects in Triazole Derivatives

Table 1: Comparison of Triazole-Based Methanol Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Ring System Key Properties/Applications References
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol C₇H₇N₃O 149.15 Benzotriazole + methyl + hydroxymethyl High thermal stability; coordination chemistry
(1-Ethyl-1H-1,2,4-triazol-5-yl)methanol C₅H₉N₃O 127.15 1,2,4-triazole + ethyl + hydroxymethyl Lower boiling point; increased lipophilicity
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol C₄H₇N₃O 113.12 1,2,3-triazole + methyl + hydroxymethyl Reduced aromaticity; smaller molecular footprint
[1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-5-yl]methanol C₅H₇F₂N₃O 179.13 1,2,4-triazole + difluoroethyl + hydroxymethyl Enhanced polarity; potential fluorinated drug intermediate

Key Observations :

  • Aromaticity: The benzotriazole core in the target compound confers greater thermal stability (melting point >200°C) compared to non-fused triazole analogs .
  • Substituent Impact : Ethyl or difluoroethyl groups increase lipophilicity, while methyl groups optimize steric bulk without significantly altering polarity .
  • Hydrogen Bonding : The hydroxymethyl group enables hydrogen bonding, critical for crystal engineering and metal coordination .

Benzimidazole and Benzoheterocycle Analogs

Table 2: Benzo-Fused Heterocycle Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
(1-Methyl-1H-benzo[d]imidazol-6-yl)methanol C₉H₁₁N₃O 177.21 Benzimidazole + methyl + hydroxymethyl Antioxidant activity; metal complexation
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate C₉H₁₀N₃O₂ 192.20 Benzotriazole + methyl + ester Lipophilic intermediate; drug synthesis

Key Observations :

  • Ring Heteroatoms : Benzimidazoles (two nitrogen atoms) exhibit distinct coordination behavior compared to benzotriazoles (three nitrogen atoms), influencing their antioxidant and catalytic roles .
  • Functional Groups : Ester derivatives (e.g., ethyl carboxylate) prioritize lipophilicity, whereas hydroxymethyl groups enhance aqueous solubility .

Biological Activity

(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol (CAS Number: 120321-72-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C8H9N3OC_8H_9N_3O and features a triazole ring, which is known for its diverse biological activities. The structure is characterized by a methyl group at the 1-position of the benzo-triazole moiety and a hydroxymethyl group.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde under acidic conditions. This reaction produces an intermediate that is further reduced to yield the final product .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzotriazole compounds, it was found that certain derivatives displayed potent activity against several bacterial strains and fungi. The compound was tested against both Gram-positive and Gram-negative bacteria as well as fungal species.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Aspergillus niger15 µg/mL

The results indicate that the compound's activity can be comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains.

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-720.5
HepG218.0
NFS-6022.0

The IC50 values indicate effective concentrations at which the compound inhibits cell growth by 50%, highlighting its potential as a lead compound for further drug development.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The triazole ring can form hydrogen bonds and participate in π-stacking interactions with DNA and proteins, which may disrupt cellular processes leading to antimicrobial or anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Efficacy : A comparative study involving multiple benzotriazole derivatives demonstrated that this compound showed superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics .
  • Anticancer Screening : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in cancer cell lines, suggesting a mechanism involving programmed cell death pathways .

Q & A

Basic: What are the optimal synthetic routes for (1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol, and how can reaction efficiency be quantified?

Methodological Answer:
The synthesis of benzotriazole derivatives often employs microwave-assisted techniques to enhance reaction efficiency. For example, microwave irradiation (100–150°C, 10–30 min) has been used to synthesize similar triazole-thione derivatives, achieving yields up to 85% by reducing side reactions and improving regioselectivity . Conventional methods, such as nucleophilic substitution or condensation reactions, may require longer reaction times (12–24 hours) and higher catalyst loads (e.g., K₂CO₃ or CuI) . Efficiency can be quantified via:

  • Yield optimization : Compare isolated yields under varying conditions (temperature, solvent, catalyst).
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FTIR : Identify functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-N triazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR : ¹H/¹³C NMR to confirm structure (e.g., methyl group resonance at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and stability .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related triazole derivatives .

Advanced: How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) can:

  • Optimize geometry : Predict bond lengths and angles, validated against crystallographic data .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to estimate reactivity and solvatochromic behavior .
  • Electrostatic potential maps : Visualize nucleophilic/electrophilic sites for reaction mechanism hypotheses .
  • Solvent effects : Use the Polarizable Continuum Model (PCM) to simulate UV-Vis spectral shifts in different solvents .

Advanced: What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

  • Standardized assays : Use uniform protocols (e.g., MTT for cytotoxicity, IC₅₀ determination) to compare results .
  • Control matrices : Address organic degradation during long assays by stabilizing samples with continuous cooling .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., logP vs. bioactivity correlations) .
  • Replicate studies : Validate activity in ≥3 independent experiments with blinded data analysis .

Advanced: How to design experiments to assess the compound’s solvatochromic behavior?

Methodological Answer:

  • Solvent selection : Test in solvents of varying polarity (e.g., hexane, ethanol, DMSO) .
  • UV-Vis spectroscopy : Measure λₘₐₓ shifts and correlate with solvent polarity parameters (e.g., ET(30)) .
  • Quantum mechanical modeling : Use TD-DFT to predict excitation energies and compare with experimental data .
  • Kinetic stability : Monitor spectral changes over time to assess photodegradation in polar solvents .

Advanced: What are best practices for determining stability under various storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis .
  • Photostability : Use ICH Q1B guidelines to test degradation under UV/visible light .
  • Lyophilization : Improve long-term stability by lyophilizing and storing at -20°C in amber vials .
  • Degradation profiling : Identify byproducts via LC-MS and propose degradation pathways .

Advanced: What methodologies are recommended for molecular docking studies to predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target preparation : Retrieve protein structures (e.g., from PDB) and optimize protonation states using tools like AutoDockTools .
  • Ligand preparation : Generate 3D conformers and assign charges via AM1-BCC in Open Babel .
  • Docking protocols : Use AutoDock Vina with flexible residues in the binding pocket; validate with co-crystallized ligands .
  • Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors and correlate with in vitro IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol
Reactant of Route 2
(1-methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanol

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